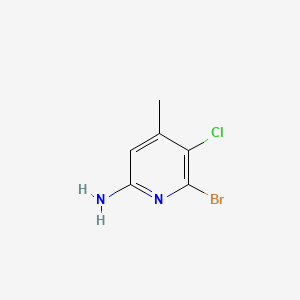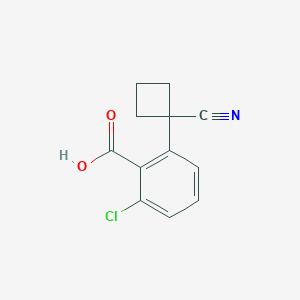
1,2-Dibromo-2-methylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-2-methylundecane is an organic compound with the molecular formula C12H24Br2. It is a brominated hydrocarbon, characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a methyl-substituted undecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylundecane can be synthesized through the bromination of 2-methylundecane. The reaction typically involves the addition of bromine (Br2) to 2-methylundecane in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylundecane is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-2-methylundecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH)
Major Products Formed
Substitution: 2-methylundecanol or 2-methylundecylamine.
Elimination: 2-methyl-1-undecene.
Reduction: 2-methylundecane
Aplicaciones Científicas De Investigación
1,2-Dibromo-2-methylundecane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing bromine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a flame retardant
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-2-methylundecane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: A smaller brominated hydrocarbon used in organic synthesis and as a fumigant.
1,2-Dibromopropane: Another brominated hydrocarbon with similar reactivity but different physical properties.
1,2-Dibromocyclohexane: A cyclic brominated compound used in organic synthesis
Uniqueness
1,2-Dibromo-2-methylundecane is unique due to its longer carbon chain and the presence of a methyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other brominated hydrocarbons may not be as effective .
Propiedades
Número CAS |
55334-43-5 |
|---|---|
Fórmula molecular |
C12H24Br2 |
Peso molecular |
328.13 g/mol |
Nombre IUPAC |
1,2-dibromo-2-methylundecane |
InChI |
InChI=1S/C12H24Br2/c1-3-4-5-6-7-8-9-10-12(2,14)11-13/h3-11H2,1-2H3 |
Clave InChI |
WYKMXONBBXQGFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)



![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)






